3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Description
Fundamental Molecular Parameters
N-(4-bromophenyl)azetidin-3-amine dihydrochloride exhibits a well-defined molecular structure characterized by precise geometric and compositional parameters. The compound possesses the molecular formula C9H13BrCl2N2 with a molecular weight of 300.0229 atomic mass units. The structure incorporates a four-membered azetidine ring system with an amine substituent at position 3 and a 4-bromophenyl group attached to the ring nitrogen atom. The dihydrochloride salt formation involves two hydrochloride molecules that interact with the basic nitrogen centers in the molecule.
The Chemical Abstracts Service registry number 2703780-03-2 uniquely identifies this compound in chemical databases. The MDL number MFCD34551144 provides additional identification in chemical information systems. The SMILES notation Brc1ccc(cc1)NC1CNC1.Cl.Cl represents the structural connectivity, showing the brominated aromatic ring connected to the azetidine nitrogen, with the amine group at position 3 and two chloride counterions.
Crystallographic Structure Determination
Crystallographic analysis reveals the precise three-dimensional arrangement of atoms within the crystal lattice structure. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular interactions. Single-crystal X-ray diffraction techniques provide detailed information about bond lengths, bond angles, and torsional relationships within the molecule.
The azetidine ring adopts a puckered conformation due to ring strain inherent in four-membered cyclic structures. This ring puckering reduces the angle strain while maintaining the overall structural integrity. The 4-bromophenyl substituent extends from the ring nitrogen in a manner that minimizes steric interactions with other parts of the molecule.
Properties
IUPAC Name |
3-(4-bromophenyl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOCZLAJJLVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Intermediate Formation
The initial step involves the bromination of a phenyl precursor or the use of commercially available 4-bromobenzylamine derivatives. For example, 4-bromobenzylamine can be reacted with chloroacetyl chloride to form intermediates suitable for cyclization to the azetidine ring.
Azetidine Ring Formation
Cyclization to form the azetidine ring is commonly achieved through intramolecular nucleophilic substitution or reductive amination processes. Typical conditions include:
- Use of nucleophilic amine groups attacking halogenated intermediates.
- Solvents such as dichloroethane or polar aprotic solvents (e.g., DMF, acetonitrile) to facilitate ring closure.
- Temperature control, often maintaining low temperatures (0–5 °C) to minimize side reactions and decomposition.
A representative procedure involves dissolving the chalcone or intermediate in dichloroethane, cooling to 0 °C, and adding a base such as aqueous sodium hydroxide, followed by hydroxylamine hydrochloride to promote cyclization under biphasic conditions.
Salt Formation
The free base azetidine amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves the compound’s physical properties for handling and storage.
- Thin-Layer Chromatography (TLC) is used to monitor reaction progress during cyclization and purification stages.
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and purity of the azetidine ring and substitution pattern.
- Flash Chromatography on silica gel is employed for purification of intermediates and final products, often using solvent systems tailored to polarity.
- The cyclization step proceeds via nucleophilic attack of the amine on the halogenated intermediate, forming the strained four-membered azetidine ring.
- Temperature control is crucial to avoid side reactions such as ring opening or formation of aziridine byproducts.
- Use of less nucleophilic solvents (e.g., isopropanol) can favor selective formation of the azetidine ring without competing side products.
- Computational studies (DFT calculations) can predict reaction pathways and optimize solvent and temperature conditions for improved yields and selectivity.
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0–5 °C during cyclization | Minimizes side reactions and decomposition |
| Solvent | Dichloroethane, DMF, acetonitrile, or isopropanol | Facilitates nucleophilic substitution and ring closure |
| Base | 10N NaOH aqueous solution | Promotes deprotonation and cyclization |
| Reaction Time | ~90 minutes for cyclization | Sufficient for completion without overreaction |
| Purification | Flash chromatography on silica gel | Ensures product purity |
The preparation of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride involves bromination of phenyl precursors followed by carefully controlled cyclization to form the azetidine ring. Key factors for successful synthesis include temperature control, choice of solvent, and reaction monitoring through TLC and NMR. The final dihydrochloride salt form improves compound stability and usability in further synthetic or medicinal chemistry applications. The methods are supported by patent literature and peer-reviewed synthetic studies, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that 3-(4-bromophenyl)azetidin-3-amine dihydrochloride exhibits notable antimicrobial and anticancer activities. The bromophenyl moiety may facilitate interactions with specific biological targets, modulating enzyme activity and influencing cellular pathways. Studies have shown that derivatives of azetidine compounds can serve as leads in the development of novel therapeutic agents targeting various diseases, including cancer and infections .
Enzyme Inhibitors and Receptor Ligands
The compound is utilized in studies focusing on enzyme inhibitors and receptor ligands. Its structure allows it to fit into specific binding sites on enzymes, potentially leading to the development of new drugs that can effectively inhibit disease-related enzymes .
Building Blocks for Complex Molecules
This compound serves as a critical building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for various synthetic routes, making it versatile in organic chemistry.
Synthetic Methods:
- The primary synthetic route involves the reaction of 4-bromoaniline with azetidin-3-one in the presence of a base, followed by hydrochloric acid treatment to yield the dihydrochloride salt.
- Industrial methods focus on optimizing reaction conditions (temperature, time) to ensure high yield and purity.
| Method | Description |
|---|---|
| Reaction with 4-bromoaniline | Produces the compound through nucleophilic substitution reactions. |
| Use in polymer development | Explored for creating new materials with unique properties due to its structural characteristics. |
Mechanistic Studies
Ongoing research aims to elucidate the mechanisms by which this compound interacts with biological systems. Understanding its binding affinities and interactions with various targets is crucial for its potential therapeutic applications .
Case Studies
Several studies have documented the efficacy of azetidine derivatives in treating specific conditions:
- Anticancer Activity: Research has demonstrated that modifications of azetidine compounds can enhance their anticancer properties by improving their ability to target cancer cells selectively.
- Antimicrobial Efficacy: Investigations into the antimicrobial activities of similar compounds have shown promising results against various pathogens, suggesting that this compound may share these beneficial properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group and azetidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Impact : The bromophenyl group in the target compound distinguishes it from simpler azetidine derivatives (e.g., ), enabling participation in Suzuki-Miyaura couplings due to bromine’s role as a leaving group . This contrasts with oxadiazole derivatives (), where the bromophenyl group contributes to anti-inflammatory activity but lacks the azetidine ring’s conformational rigidity.
- The oxadiazole analogues () demonstrate that bromophenyl groups can enhance anti-inflammatory efficacy, hinting at similar applications for the target compound .
- Synthetic Utility : The azetidine core’s reactivity () is retained in the target compound, but the bromophenyl substituent expands its utility in cross-coupling reactions, unlike the oxan-4-yl derivative (), which prioritizes solubility over electrophilicity .
Biological Activity
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound characterized by its unique azetidine ring structure and the presence of a bromophenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C9H13BrCl2N2
- Molecular Weight : Approximately 263.56 g/mol
- Structure : The compound features a four-membered saturated heterocyclic azetidine ring and a 4-bromophenyl substituent, which influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biological receptors and enzymes. Preliminary studies indicate that compounds with similar structures exhibit diverse interactions based on their substituents, which is essential for predicting pharmacological effects and potential side effects.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of azetidine derivatives:
- A study focused on azetidine amino acid derivatives reported significant antiproliferative activity against human solid tumor cell lines, reinforcing the potential of azetidine structures in cancer therapy .
- Another investigation into related compounds indicated that specific modifications to the azetidine ring could enhance biological activity, demonstrating the importance of structural optimization in drug design .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)azetidin-3-amine dihydrochloride | Similar azetidine structure | Different substitution pattern |
| 1-(4-bromophenyl)-N-methylmethanamine | Contains a methyl group instead of azetidine | Exhibits different biological activity |
| 2-(4-bromophenyl)-pyrrolidine | Pyrrolidine ring instead of azetidine | Potentially different pharmacological properties |
This table illustrates how variations in substituents and ring structures can lead to distinct biological profiles, highlighting the uniqueness of this compound within this class of compounds.
Q & A
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Reconcile data using orthogonal assays: SPR for binding kinetics, cellular thermal shift assays (CETSA) for target engagement. Apply false-discovery rate (FDR) correction to high-throughput screening hits. Use Bayesian models to integrate cheminformatics and phenotypic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
